11-keto Fluprostenol

Description

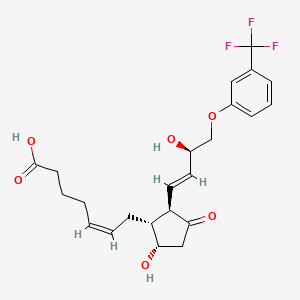

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-20,27-28H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMHJAKZGBRYTF-KYUUVOLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102829 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62145-07-7 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62145-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 11-keto Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action of 11-keto Fluprostenol, a synthetic prostaglandin analog. It details the compound's receptor interactions, primary and secondary signaling cascades, and the experimental methodologies used to elucidate these pathways.

Introduction

This compound is a synthetic analog of prostaglandin D2 (PGD2) and a derivative of Fluprostenol, formed by the oxidation of the hydroxyl group at the C-11 position to a ketone.[1][2] Its parent compound, Fluprostenol, is a potent and stable analog of Prostaglandin F2α (PGF2α) that primarily acts as a potent agonist for the prostaglandin F receptor (FP receptor).[1] While this compound exhibits moderate binding to the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2 receptor) and virtually no activity at the prostaglandin D1 (DP1) receptor, its mechanism of action is largely understood through the lens of the FP receptor, a G-protein coupled receptor (GPCR) that it shares with its parent compound.

The FP receptor is integral to numerous physiological processes, including uterine contraction, intraocular pressure regulation, and adipocyte differentiation. Understanding the precise molecular interactions and downstream signaling events initiated by this compound is critical for its therapeutic application and the development of next-generation receptor modulators.

Receptor Binding Profile & Pharmacology

The primary molecular target for the biological activity of fluprostenol analogs is the FP receptor. This compound also interacts with the CRTH2/DP2 receptor. The binding affinities and functional potencies of these interactions are critical determinants of the compound's pharmacological profile.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for the parent compound, Fluprostenol, which informs the understanding of this compound's interaction with the FP receptor. Data for this compound is less prevalent in the literature.

| Compound | Receptor | Species | Assay Type | Cell Line / Tissue | Value | Reference |

| Fluprostenol | FP | Human | Radioligand Binding | Recombinant FP Receptor | IC50 = 3.5 nM | |

| Fluprostenol | FP | Rat | Radioligand Binding | Recombinant FP Receptor | IC50 = 7.5 nM | |

| Fluprostenol | FP | Rat | Adipose Differentiation | Primary Adipocyte Precursors | IC50 = 3-10 x 10⁻¹¹ M | |

| PGF2α | FP | Human | Inositol Phosphate Turnover | HEK-293 | EC50 ~ 1 nM | |

| Fluprostenol | FP | Bovine | TM Contraction Inhibition | Trabecular Meshwork | 10⁻⁶ M (Effective Conc.) | |

| This compound | CRTH2/DP2 | - | Binding Assay | - | Moderate Binding | |

| This compound | DP1 | - | Activity Assay | - | No Activity |

Core Signaling Pathways

As a GPCR agonist, this compound initiates a cascade of intracellular events upon binding to the FP receptor. The canonical pathway involves the activation of Gαq proteins, leading to downstream effector modulation.

Primary Transduction Pathway: Gαq - PLC - IP3/DAG Cascade

The FP receptor is predominantly coupled to the Gq/11 family of heterotrimeric G proteins. Agonist binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of Gαq-GTP from the Gβγ dimer, initiating the primary signaling cascade.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates Phospholipase C-beta (PLCβ).

-

IP3 and DAG Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG at the plasma membrane synergistically activate Protein Kinase C (PKC).

Activated PKC proceeds to phosphorylate a multitude of cellular proteins, leading to a wide range of physiological responses.

Secondary & Regulatory Pathways

Beyond the primary Gq cascade, FP receptor activation can modulate other signaling networks and is subject to regulatory mechanisms like β-arrestin-mediated desensitization.

-

MAPK/ERK Pathway: Activation of PKC can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This pathway is crucial for regulating gene expression, proliferation, and differentiation.

-

Rho/Rho Kinase Pathway: The FP receptor has also been shown to couple to Rho-mediated signaling, which plays a significant role in regulating the actin cytoskeleton, cell shape, and contractility.

-

β-Arrestin Recruitment: Like most GPCRs, the agonist-bound FP receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. It also acts as a scaffold protein, initiating a second wave of signaling (e.g., via the ERK pathway) and targeting the receptor for internalization into endosomes.

Key Experimental Protocols

The mechanism of action of FP receptor agonists has been defined through a variety of in vitro assays. The following sections detail the generalized protocols for key experiments.

Inositol Phosphate (IP) Accumulation Assay

This functional assay directly measures the product of PLC activation and is a gold standard for assessing Gq-coupled receptor activity.

Protocol Steps:

-

Cell Culture & Labeling: Culture cells stably expressing the FP receptor (e.g., HEK293-FP) and label them overnight with myo-[³H]inositol. This incorporates the radiolabel into the cellular phosphoinositide pool, including PIP2.

-

Assay Buffer Incubation: Wash cells to remove excess radiolabel and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of radiolabeled inositol phosphates (IPs).

-

Compound Stimulation: Add varying concentrations of this compound or other test compounds and incubate for a defined period (e.g., 30-60 minutes) to stimulate the receptor.

-

Lysis and Extraction: Terminate the reaction by aspirating the buffer and lysing the cells with a suitable acid (e.g., perchloric acid).

-

IP Separation: Separate the accumulated [³H]-IPs from the free [³H]inositol and other cellular components using anion-exchange chromatography columns.

-

Quantification: Quantify the radioactivity of the eluted IP fraction using liquid scintillation counting. Data are typically plotted as concentration-response curves to determine EC50 values.

Intracellular Calcium Mobilization Assay

This assay provides a real-time kinetic measurement of the IP3-mediated release of intracellular calcium.

Protocol Steps:

-

Cell Culture: Plate cells expressing the FP receptor onto black-walled, clear-bottom microplates suitable for fluorescence measurements.

-

Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). These acetoxymethyl (AM) esters are cell-permeant and are cleaved by intracellular esterases, trapping the active dye in the cytosol.

-

Baseline Measurement: Wash the cells to remove extracellular dye. Measure the baseline fluorescence using a plate reader equipped with appropriate excitation/emission filters (e.g., a FLIPR or FlexStation).

-

Compound Addition & Reading: Use the instrument's integrated fluidics to add a solution of this compound to the wells while simultaneously and continuously reading the fluorescence signal.

-

Data Analysis: The increase in fluorescence intensity, which is proportional to the increase in intracellular free calcium, is recorded over time. Peak fluorescence response is used to generate concentration-response curves.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of 11-keto Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-keto Fluprostenol, a synthetic analog of prostaglandin D2 (PGD2), is a bioactive lipid with potential therapeutic applications. Its parent compound, fluprostenol, is a potent prostaglandin F2α (PGF2α) analog that primarily acts as an agonist at the prostaglandin F receptor (FP receptor). Emerging evidence suggests that this compound exhibits a dualistic interaction with prostanoid receptors, demonstrating moderate binding affinity for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2 receptor), in addition to its expected activity at the FP receptor.[1][2][3] This dual agonism implicates two distinct downstream signaling cascades, suggesting a complex pharmacological profile. This technical guide provides a comprehensive overview of the putative downstream signaling pathways of this compound, integrating data from related prostaglandin analogs to build a cohesive model. Detailed experimental protocols for key assays are provided, along with visual representations of the signaling pathways to facilitate a deeper understanding of its mechanism of action.

Receptor Interaction and Quantitative Data

While specific quantitative binding data for this compound is not extensively available in the public domain, its pharmacological profile can be inferred from its structural analogs. Fluprostenol is a high-affinity agonist for the FP receptor.[4] this compound is reported to have moderate binding to the CRTH2/DP2 receptor, with negligible activity at the DP1 receptor.[1]

Table 1: Receptor Binding and Functional Potency of Fluprostenol and Related Prostaglandins

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| Fluprostenol | FP | Inhibition of PGF2α binding (human) | 3.5 | nM (IC50) | Cayman Chemical |

| Fluprostenol | FP | Inhibition of PGF2α binding (rat) | 7.5 | nM (IC50) | Cayman Chemical |

| Fluprostenol | FP | Adipose differentiation inhibition | 3-10 x 10⁻¹¹ | M (IC50) | |

| PGF2α | FP | Phosphoinositide turnover (bovine iris sphincter) | 9 | nM (EC50) | |

| This compound | CRTH2/DP2 | Binding | Moderate | - | |

| This compound | DP1 | Binding | No significant activity | - |

Downstream Signaling Pathways

Based on its interaction with both the FP and CRTH2/DP2 receptors, this compound is predicted to activate two primary G-protein coupled receptor (GPCR) signaling cascades.

FP Receptor-Mediated Gq Signaling

The FP receptor is a canonical Gq-coupled receptor. Agonist binding, such as by fluprostenol and presumably this compound, initiates a well-defined signaling cascade.

-

Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the heterotrimeric G protein, Gq. This involves the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including smooth muscle contraction, cell proliferation, and modulation of gene expression.

References

11-keto Fluprostenol: A Selective Agonist in Prostaglandin Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto Fluprostenol has emerged as a valuable tool in the field of prostaglandin research, primarily due to its selective agonist activity at the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, role in CRTH2/DP2 receptor signaling, and its applications as a research tool.

Biochemical Profile and Synthesis

This compound is a synthetic analog of prostaglandin D2 (PGD2). It is derived from the oxidation of fluprostenol, a potent prostaglandin F2α (PGF2α) analog.[1][2] This structural modification confers a prolonged half-life and greater potency compared to the endogenous PGD2.

Chemical Structure:

-

Systematic Name: 7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid

-

Molecular Formula: C₂₃H₂₇F₃O₆

-

Molecular Weight: 456.5 g/mol

While the detailed, step-by-step synthesis of this compound is proprietary, the general synthetic strategy for fluprostenol and other prostaglandins often involves a chemoenzymatic approach. This methodology utilizes enzymes for key stereoselective steps, ensuring the correct chirality of the final compound.

Role in Prostaglandin Research: A Selective CRTH2/DP2 Receptor Agonist

The primary role of this compound in prostaglandin research stems from its selectivity as an agonist for the CRTH2/DP2 receptor, with minimal to no activity at the DP1 receptor.[1][2] This selectivity makes it an invaluable tool for elucidating the specific functions of the CRTH2/DP2 receptor in various physiological and pathological processes.

The CRTH2/DP2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on type 2 helper T cells (Th2), eosinophils, and basophils. Its activation is strongly associated with inflammatory and allergic responses.

Quantitative Data

| Compound | Receptor | Parameter | Value |

| This compound | CRTH2/DP2 | Ki | Not Publicly Available |

| CRTH2/DP2 | EC50 | Not Publicly Available | |

| Prostaglandin D2 (PGD2) | CRTH2/DP2 | Ki | ~3 nM |

| DP1 | Ki | ~1 nM |

Note: The Ki and EC50 values for PGD2 can vary depending on the cell type and assay conditions.

Signaling Pathways

Activation of the CRTH2/DP2 receptor by this compound initiates a signaling cascade characteristic of Gαi/o protein coupling. This leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

These signaling events ultimately mediate the cellular responses to CRTH2/DP2 activation, including chemotaxis, degranulation, and cytokine release in inflammatory cells.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity of CRTH2/DP2 receptor agonists like this compound.

CRTH2/DP2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for the CRTH2/DP2 receptor.

Materials:

-

HEK293 cells stably expressing human CRTH2/DP2 receptor

-

Cell membrane preparation from the above cells

-

[³H]-PGD2 (Radioligand)

-

Unlabeled PGD2 (for non-specific binding)

-

This compound (Test compound)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize CRTH2-expressing cells and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation

-

25 µL of [³H]-PGD2 at a final concentration of ~1-5 nM

-

25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)

-

For total binding wells, add 25 µL of binding buffer instead of the test compound.

-

For non-specific binding wells, add 25 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold binding buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium in response to this compound, providing a measure of its functional potency (EC50).

Materials:

-

Cells endogenously or recombinantly expressing the CRTH2/DP2 receptor (e.g., HEK293-CRTH2, eosinophils)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound (Test compound)

-

Ionomycin (Positive control)

-

EGTA (Negative control)

-

Fluorescence plate reader or fluorescence microscope with a perfusion system

Procedure:

-

Cell Preparation: Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.

-

Measurement: Place the plate in a fluorescence plate reader.

-

Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Agonist Addition: Add varying concentrations of this compound to the wells.

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

-

Controls: In separate wells, add a vehicle control, a positive control (e.g., ionomycin), and a negative control (e.g., EGTA) to determine the minimum and maximum fluorescence signals.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.

Conclusion

This compound serves as a critical research tool for investigating the role of the CRTH2/DP2 receptor in health and disease. Its selectivity allows for the specific interrogation of CRTH2/DP2-mediated signaling pathways, contributing to a deeper understanding of inflammatory processes, particularly in the context of allergic diseases such as asthma and allergic rhinitis. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess the interaction of this compound and other ligands with the CRTH2/DP2 receptor, thereby facilitating the discovery and development of novel therapeutics targeting this pathway.

References

11-keto Fluprostenol: A Technical Guide to its Function as a Prostaglandin D2 Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto Fluprostenol is a synthetic analog of prostaglandin D2 (PGD2) designed for enhanced stability and potency.[1] Structurally derived from the potent PGF2α analog, fluprostenol, through oxidation at the C-11 position, this compound exhibits a distinct receptor binding profile, positioning it as a valuable tool for investigating specific prostaglandin signaling pathways. This technical guide provides a comprehensive overview of this compound, focusing on its interaction with the CRTH2/DP2 receptor, the associated signaling cascade, and the experimental methodologies used for its characterization.

Receptor Binding Profile

This compound demonstrates selective binding to the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. It displays moderate binding affinity for this receptor, while showing virtually no activity at the DP1 receptor.[1] This selectivity is crucial for researchers aiming to isolate and study the physiological and pathological roles of the DP2 receptor pathway without the confounding effects of DP1 activation.

Quantitative Data: Receptor Binding Affinity

| Compound | Binding Affinity (Ki) [nM] |

| Prostaglandin D2 (PGD2) | 2.4 ± 0.2 |

| This compound | Moderate (qualitative) |

| 13,14-dihydro-15-keto PGD2 | 2.91 ± 0.29 |

| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 |

Signaling Pathway

The DP2 receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR) that signals through the Gi/o family of G proteins. Activation of the DP2 receptor by an agonist like this compound initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration ([Ca2+]). This signaling pathway is implicated in various cellular responses, particularly in immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils, which are key players in allergic inflammation.

Experimental Protocols

The characterization of this compound as a DP2 receptor agonist involves two primary types of in vitro assays: radioligand binding assays to determine its binding affinity and functional assays, such as calcium mobilization assays, to measure its potency in activating the receptor.

Radioligand Binding Assay (Competitive Binding)

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the DP2 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the CRTH2/DP2 receptor.

Materials:

-

Cell membranes prepared from a cell line recombinantly expressing the human CRTH2/DP2 receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled PGD2 (e.g., [3H]-PGD2).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-PGD2 against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the DP2 receptor by this compound.

Objective: To determine the potency (EC50) of this compound in activating the CRTH2/DP2 receptor.

Materials:

-

A cell line recombinantly expressing the human CRTH2/DP2 receptor and a suitable G-protein (e.g., Gα16) to couple to the calcium signaling pathway.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound.

-

A fluorescence plate reader capable of kinetic reading.

Methodology:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specific period (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in a fluorescence plate reader. Add varying concentrations of this compound to the wells.

-

Signal Detection: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence signal is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.

Conclusion

This compound serves as a selective agonist for the DP2/CRTH2 receptor. Its ability to activate this receptor, leading to a decrease in cAMP and an increase in intracellular calcium, makes it a valuable pharmacological tool for elucidating the role of the DP2 signaling pathway in health and disease, particularly in the context of allergic and inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its receptor binding and functional activity. Further research to precisely quantify the binding affinity and functional potency of this compound will enhance its utility in the development of novel therapeutics targeting the PGD2-DP2 axis.

References

A Technical Guide to the Structural and Functional Differences Between Fluprostenol and 11-keto Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional distinctions between the prostaglandin F2α analogue, fluprostenol, and its oxidized metabolite, 11-keto fluprostenol. This document outlines their chemical properties, receptor binding affinities, and the distinct signaling pathways they modulate. Detailed experimental methodologies for key assays and synthetic transformations are also provided to support further research and development in this area.

Core Structural Differences and Physicochemical Properties

Fluprostenol is a potent synthetic analogue of prostaglandin F2α (PGF2α), characterized by a cyclopentane ring with two aliphatic side chains. The key structural difference between fluprostenol and this compound lies at the C-11 position of the cyclopentane ring. In fluprostenol, this position features a hydroxyl (-OH) group, whereas in this compound, this hydroxyl group is oxidized to a ketone (=O) group. This seemingly minor modification significantly alters the molecule's three-dimensional structure and, consequently, its biological activity and receptor selectivity.

The introduction of the ketone at C-11 in this compound leads to a change in its classification from a PGF2α analogue to a prostaglandin D2 (PGD2) analogue. This is because the cyclopentane ring structure of this compound now resembles that of PGD2.

Comparative Physicochemical Data

| Property | Fluprostenol | This compound |

| Molecular Formula | C₂₃H₂₉F₃O₆ | C₂₃H₂₇F₃O₆ |

| Molecular Weight | 458.47 g/mol | 456.45 g/mol |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |

| Primary Receptor Target | Prostaglandin F Receptor (FP) | Prostaglandin D2 Receptor 2 (DP2 or CRTH2) |

Receptor Binding Affinity and Potency

The structural alteration from a hydroxyl to a keto group at the C-11 position dramatically shifts the receptor binding profile of these two compounds. Fluprostenol is a high-affinity and selective agonist for the Prostaglandin F (FP) receptor. In contrast, this compound exhibits moderate binding affinity for the Prostaglandin D2 receptor subtype 2 (DP2), also known as CRTH2, and has essentially no activity at the DP1 receptor.[1][2][3]

Quantitative Receptor Binding and Functional Potency Data

| Compound | Receptor | Assay Type | Value | Reference |

| Fluprostenol | Human FP | Radioligand Binding (IC₅₀) | 3.5 nM | [4] |

| Rat FP | Radioligand Binding (IC₅₀) | 7.5 nM | [4] | |

| Human FP | Functional Assay (EC₅₀) | 6.1 ± 1.5 nM | ||

| Travoprost acid ([+]-fluprostenol) | Human FP | Radioligand Binding (Kᵢ) | 35 ± 5 nM | |

| Human DP | Radioligand Binding (Kᵢ) | 52,000 nM | ||

| Human EP1 | Radioligand Binding (Kᵢ) | 9,540 nM | ||

| Human EP3 | Radioligand Binding (Kᵢ) | 3,501 nM | ||

| Human EP4 | Radioligand Binding (Kᵢ) | 41,000 nM | ||

| Human IP | Radioligand Binding (Kᵢ) | >90,000 nM | ||

| Human TP | Radioligand Binding (Kᵢ) | 121,000 nM | ||

| Human Ciliary Muscle Cells | Functional Assay (EC₅₀) | 1.4 nM | ||

| Human Trabecular Meshwork Cells | Functional Assay (EC₅₀) | 3.6 nM | ||

| This compound | Human DP2 (CRTH2) | Radioligand Binding | Moderate binding | |

| Human DP1 | Radioligand Binding | Essentially no activity |

Signaling Pathways

The distinct receptor targets of fluprostenol and this compound lead to the activation of different intracellular signaling cascades.

Fluprostenol: FP Receptor Signaling

Activation of the FP receptor by fluprostenol primarily involves coupling to Gq/11 proteins. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The FP receptor can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.

This compound: DP2 (CRTH2) Receptor Signaling

This compound acts on the DP2 (CRTH2) receptor, which is a G protein-coupled receptor expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of the DP2 receptor is associated with pro-inflammatory responses, including cell migration, activation, and the release of cytokines. This pathway is particularly relevant in the context of allergic inflammation.

Experimental Protocols

Synthesis of this compound from Fluprostenol

The conversion of fluprostenol to this compound involves the selective oxidation of the C-11 secondary alcohol to a ketone. A common and mild method for this transformation is the Dess-Martin periodinane (DMP) oxidation.

Objective: To oxidize the C-11 hydroxyl group of fluprostenol to a ketone to yield this compound.

Materials:

-

Fluprostenol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve fluprostenol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Add Dess-Martin periodinane (1.5-2.0 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of fluprostenol and this compound for their respective target receptors.

Materials:

-

Cell membranes expressing the target receptor (FP or DP2)

-

Radiolabeled ligand (e.g., [³H]-PGF2α for FP, [³H]-PGD2 for DP2)

-

Test compounds (fluprostenol, this compound) at various concentrations

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of the unlabeled test compounds.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).

-

Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The oxidation of the C-11 hydroxyl group of fluprostenol to a ketone functionality in this compound results in a profound shift in its pharmacological profile. This single structural modification redirects the compound's primary target from the FP receptor to the DP2 receptor, thereby altering its downstream signaling and biological effects from a PGF2α mimetic to a PGD2 mimetic. This detailed understanding of the structure-activity relationship between these two prostaglandins is crucial for the design and development of selective receptor agonists and antagonists for therapeutic applications in various fields, including ophthalmology and inflammatory diseases.

References

- 1. youtube.com [youtube.com]

- 2. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organ selective conversion of prostaglandin D2 to 9 alpha, 11 beta-prostaglandin F2 and its subsequent metabolism in rat, rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

11-keto Fluprostenol: A Technical Overview of Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto Fluprostenol is a synthetic analog of prostaglandin D2 (PGD2). It is derived from the potent prostaglandin F2α (PGF2α) analog, fluprostenol, through oxidation at the C-11 position.[1][2][3] This structural modification is intended to confer a more extended biological half-life and enhanced potency.[1][2] Understanding the receptor binding affinity and selectivity of this compound is crucial for elucidating its pharmacological profile and potential therapeutic applications. This document provides a comprehensive technical guide on the receptor binding characteristics of this compound, detailed experimental methodologies for its assessment, and an overview of its relevant signaling pathways.

Receptor Binding Affinity and Selectivity

Currently, specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for this compound across a comprehensive panel of prostanoid receptors are not widely available in the public domain. However, the existing literature provides a qualitative assessment of its binding profile, primarily focusing on the DP receptors.

Table 1: Prostanoid Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity | Selectivity | Reference |

| DP₁ (CRTH2) | Moderate | Preferential for DP₂ over DP₁ | |

| DP₂ | Essentially no activity | ||

| FP | Data not available | Parent compound is a potent agonist | |

| EP₁ | Data not available | ||

| EP₂ | Data not available | ||

| EP₃ | Data not available | ||

| EP₄ | Data not available | ||

| IP | Data not available | ||

| TP | Data not available |

Note: This table reflects the qualitative descriptions found in the cited literature. Further quantitative studies are required to establish a precise binding affinity profile.

Key Observations:

-

DP₂/CRTH2 Receptor: this compound exhibits moderate binding affinity for the CRTH2/DP2 receptor. This interaction is a key characteristic of its pharmacological profile.

-

DP₁ Receptor: It shows virtually no binding activity at the DP₁ receptor, indicating a significant degree of selectivity between the two DP receptor subtypes.

-

FP Receptor: As a derivative of fluprostenol, a potent FP receptor agonist, it is plausible that this compound may retain some affinity for the FP receptor. However, direct binding studies are needed to confirm this.

Experimental Protocols

The determination of receptor binding affinity and selectivity for a compound like this compound typically involves competitive radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.

Radioligand Binding Assay for Prostanoid Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of prostanoid receptors (DP₁, DP₂, FP, EP₁-₄, IP, TP) by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant prostanoid receptor of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand specific for the receptor being assayed (e.g., [³H]-PGD₂ for DP receptors, [³H]-PGF₂α for FP receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with MgCl₂ and EDTA).

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: For rapid washing of the filters.

-

Scintillation Counter: To measure radioactivity.

Workflow Diagram:

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled specific ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The bound radioligand-receptor complexes will be trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Signaling Pathways

The interaction of this compound with its primary target, the DP₂/CRTH2 receptor, and its potential interaction with the FP receptor, initiates distinct intracellular signaling cascades.

DP₂/CRTH2 Receptor Signaling

The DP₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.

Activation of the DP₂ receptor by this compound leads to the dissociation of the Gαi/o subunit, which in turn inhibits adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis and degranulation of eosinophils and basophils.

FP Receptor Signaling

The FP receptor, the primary target of the parent compound fluprostenol, is a GPCR that couples to Gαq/11 proteins.

Upon agonist binding, the FP receptor activates Gαq/11, which stimulates PLC. As with the DP₂ pathway, this leads to the generation of IP₃ and DAG, resulting in increased intracellular calcium levels and activation of PKC. These signaling events are primarily associated with smooth muscle contraction.

Conclusion

This compound is a PGD₂ analog with a distinct receptor binding profile characterized by moderate affinity for the DP₂/CRTH2 receptor and minimal activity at the DP₁ receptor. While its interaction with other prostanoid receptors, particularly the FP receptor, warrants further quantitative investigation, the available data highlight its potential as a selective modulator of the DP₂ pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the pharmacology of this compound and its therapeutic potential. Future studies focusing on generating comprehensive quantitative binding data will be essential for a complete understanding of its selectivity and mechanism of action.

References

In Vitro Pharmacological Profile of 11-keto Fluprostenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 11-keto Fluprostenol, a synthetic analog of prostaglandin D2 (PGD2). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes the available qualitative information for this compound and provides quantitative data for its parent compound, Fluprostenol, to offer a comparative context. Detailed experimental protocols for key in vitro assays and diagrams of relevant signaling pathways are included to support further research and drug development efforts.

Introduction

This compound is a derivative of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog. The oxidation of Fluprostenol at the C-11 position results in the formation of this compound.[1] While Fluprostenol is recognized for its primary activity as a potent agonist at the prostaglandin F (FP) receptor, this compound is characterized by its activity at the prostaglandin D2 (PGD2) receptor, specifically the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] It is reported to have moderate binding affinity for the DP2 receptor and minimal to no activity at the DP1 receptor.

This guide summarizes the known in vitro pharmacology of this compound, details the experimental methodologies used to characterize such compounds, and visualizes the key signaling pathways involved.

Receptor Binding Profile

To provide a framework for understanding its potential receptor interactions, the binding profile of its parent compound, Fluprostenol, is presented below.

Table 1: In Vitro Receptor Binding Affinity of Fluprostenol

| Receptor | Species | Ligand | Assay Type | Ki (nM) | Reference |

| FP | Mouse | [3H]-PGF2α | Radioligand Binding | 3-4 | |

| FP | Human | [3H]-PGF2α | Radioligand Binding | 3.5 (IC50) | |

| FP | Rat | [3H]-PGF2α | Radioligand Binding | 7.5 (IC50) | |

| TP | Human | [3H]-SQ 29548 | Radioligand Binding | >10000 |

Note: This table summarizes data for Fluprostenol, not this compound. Ki values represent the dissociation constant for an unlabeled ligand, while IC50 values represent the concentration of an unlabeled ligand that displaces 50% of a radiolabeled ligand.

Functional Activity

Specific quantitative data on the functional activity of this compound, such as EC50 or IC50 values from second messenger assays (e.g., cAMP inhibition or calcium mobilization), are not extensively reported in peer-reviewed literature. Based on its binding profile, this compound is expected to act as an agonist at the DP2 receptor.

Signaling Pathways

The primary signaling pathways for the receptors relevant to this compound and its parent compound are the Gq and Gi pathways for the FP and DP2 receptors, respectively.

FP Receptor Signaling

The FP receptor, the primary target of Fluprostenol, is a Gq-coupled receptor. Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.

Figure 1: FP Receptor Signaling Pathway.

DP2 (CRTH2) Receptor Signaling

The DP2 receptor, the putative target of this compound, is coupled to the Gi family of G proteins. Activation of the DP2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated Gi protein can activate phospholipase C (PLC), leading to an increase in intracellular calcium, which is a key signaling event for chemoattraction.

Figure 2: DP2 (CRTH2) Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of prostanoid receptors.

-

Materials:

-

Cell membranes expressing the human recombinant prostanoid receptor of interest (e.g., DP1, DP2, FP).

-

Radiolabeled ligand specific for the receptor (e.g., [3H]-PGD2 for DP receptors, [3H]-PGF2α for FP receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled specific ligand.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Figure 3: Radioligand Binding Assay Workflow.

cAMP Functional Assay (HTRF)

This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger for Gi and Gs-coupled receptors.

-

Objective: To determine the functional potency (EC50 or IC50) of this compound at the DP2 (Gi-coupled) receptor.

-

Materials:

-

Cells stably expressing the human recombinant DP2 receptor.

-

Forskolin (to stimulate cAMP production).

-

This compound.

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

-

384-well white microplates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Seed the cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with a fixed concentration of forskolin to induce a measurable level of cAMP.

-

Add the serially diluted this compound to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for inhibition of forskolin-stimulated cAMP production.

-

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq and some Gi-coupled receptor activation.

-

Objective: To determine the functional potency (EC50) of this compound in inducing calcium mobilization via the DP2 receptor.

-

Materials:

-

Cells stably expressing the human recombinant DP2 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

This compound.

-

96- or 384-well black-walled, clear-bottom microplates.

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

-

-

Procedure:

-

Seed the cells in the microplates and incubate overnight.

-

Load the cells with the calcium-sensitive dye in the presence of probenecid and incubate for approximately 1 hour at 37°C.

-

Prepare serial dilutions of this compound in a separate plate.

-

Place both plates in the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the this compound dilutions to the cell plate and immediately begin kinetic fluorescence readings.

-

Monitor the change in fluorescence intensity over time.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.

-

Conclusion

This compound is a PGD2 analog with a reported selectivity for the DP2 receptor over the DP1 receptor. While quantitative in vitro pharmacological data is not widely available, its profile suggests it is an agonist at the Gi-coupled DP2 receptor, likely mediating its effects through inhibition of cAMP and/or mobilization of intracellular calcium. The provided experimental protocols offer a roadmap for the detailed characterization of this compound and other novel prostanoid receptor ligands. Further studies are warranted to fully elucidate its receptor binding profile and functional potency, which will be crucial for understanding its therapeutic potential.

References

The Emergence of 11-keto Fluprostenol Analogs: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and biological rationale for the development of novel 11-keto fluprostenol analogs. While fluprostenol, a potent prostaglandin F2α (PGF2α) analog, is a well-established agonist of the prostaglandin F receptor (FP), its oxidation to this compound introduces significant changes in its pharmacological profile, directing its activity towards the prostaglandin D2 (PGD2) receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2. This shift in receptor selectivity opens new avenues for therapeutic applications, particularly in the realm of inflammatory and allergic diseases.

This guide provides a comprehensive overview of the synthetic methodologies, key biological targets, and structure-activity relationships relevant to the design and evaluation of novel this compound analogs.

Introduction: From FP to CRTH2/DP2 Receptor Agonism

Fluprostenol is a synthetic PGF2α analog characterized by a trifluoromethylphenoxy group in its ω-chain, which contributes to its metabolic stability and high potency at the FP receptor.[1] The FP receptor is a Gq-protein coupled receptor that, upon activation, stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This signaling cascade is involved in various physiological processes, including uterine contraction and the regulation of intraocular pressure.[2]

The introduction of a keto group at the C-11 position of the cyclopentane ring of fluprostenol fundamentally alters its structure and, consequently, its receptor interaction profile. This compound is recognized as an analog of PGD2 and exhibits moderate binding affinity for the CRTH2/DP2 receptor, with minimal to no activity at the DP1 receptor.[3][4] The CRTH2/DP2 receptor, coupled to Gi/o proteins, mediates pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[5] This makes this compound and its potential analogs interesting candidates for modulating allergic and inflammatory responses.

Synthesis of this compound Analogs

The synthesis of novel this compound analogs can be approached through a multi-step process, starting from a suitable precursor and incorporating the key structural features of fluprostenol before the final oxidation step. A plausible and efficient synthetic strategy can be adapted from established methods for prostaglandin synthesis.

General Synthetic Workflow

The overall synthetic strategy involves the construction of the core cyclopentane ring with the appropriate stereochemistry, followed by the sequential addition of the α- and ω-chains, and finally, the selective oxidation of the C-11 hydroxyl group.

Key Experimental Protocols

Protocol 1: Synthesis of the Fluprostenol Backbone (Adapted from unified prostaglandin synthesis strategies)

A chemoenzymatic approach offers a highly stereoselective route to key prostaglandin intermediates.

-

Starting Material: A readily available bicyclic ketone.

-

Stereoselective Oxidation: A Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation can be employed to produce a chiral lactone with high enantiomeric excess.

-

Diastereoselective Reduction: Subsequent reduction of an enone intermediate using a ketoreductase (KRED) establishes the desired stereochemistry at C-15.

-

Chain Elongation: The α- and ω-chains are introduced via standard organometallic and olefination reactions, such as cuprate additions and Horner-Wadsworth-Emmons or Wittig reactions, to construct the full fluprostenol carbon skeleton. The ω-chain precursor would contain the characteristic m-trifluoromethylphenoxy moiety.

-

Purification: Intermediates are purified at each step using column chromatography on silica gel.

Protocol 2: Oxidation of the C-11 Hydroxyl Group

The selective oxidation of the C-11 hydroxyl group to a ketone is a critical final step.

-

Reactant: Fluprostenol analog with other hydroxyl groups suitably protected if necessary.

-

Oxidizing Agent: A mild and selective oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine) can be utilized.

-

Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at controlled temperatures (e.g., -78 °C to room temperature for Swern oxidation) to minimize side reactions.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted and purified by column chromatography to yield the final this compound analog.

Biological Activity and Receptor Signaling

The biological activity of this compound analogs is primarily mediated through their interaction with the FP and CRTH2/DP2 receptors. Understanding the signaling pathways of these receptors is crucial for elucidating the mechanism of action of these novel compounds.

FP Receptor Signaling Pathway

Activation of the FP receptor by fluprostenol initiates a signaling cascade that is important in various physiological functions.

CRTH2/DP2 Receptor Signaling Pathway

The interaction of this compound analogs with the CRTH2/DP2 receptor triggers a Gi-mediated pathway, leading to pro-inflammatory cellular responses.

Quantitative Biological Data and Structure-Activity Relationships

The development of novel this compound analogs requires a thorough understanding of their binding affinities and functional potencies at the target receptors. While specific data for a wide range of novel this compound analogs is not extensively available in the public domain, data from related prostaglandins and their metabolites at the CRTH2/DP2 receptor can provide valuable insights for structure-activity relationship (SAR) studies.

Table 1: Binding Affinities (Ki) of Prostaglandin D2 and its Metabolites at the Human CRTH2/DP2 Receptor

| Compound | Ki (nM) | Reference |

| Prostaglandin D2 (PGD2) | 2.4 | |

| 13,14-dihydro-15-keto-PGD2 | 2.91 | |

| 15-deoxy-Δ12,14-PGJ2 | 3.15 | |

| Δ12-PGJ2 | 6.8 | |

| Δ12-PGD2 | 7.63 | |

| 9α,11β-PGF2 | 315.0 |

This data is provided for comparative purposes to guide the design of novel this compound analogs.

Structure-Activity Relationship (SAR) Insights:

-

C-11 Position: The oxidation of the C-11 hydroxyl to a keto group is the key modification that shifts the selectivity from the FP receptor towards the CRTH2/DP2 receptor.

-

α-Chain: The carboxylic acid at the C-1 position is crucial for activity at many prostanoid receptors. Esterification can create prodrugs with altered pharmacokinetic properties.

-

ω-Chain: Modifications to the ω-chain, such as the trifluoromethylphenoxy group in fluprostenol, can significantly impact potency and metabolic stability. Exploring different aromatic and aliphatic substitutions in this region of this compound analogs could lead to compounds with improved affinity and selectivity for the CRTH2/DP2 receptor.

Conclusion and Future Directions

The transformation of fluprostenol, a potent FP receptor agonist, into this compound marks a significant shift in its pharmacological profile, redirecting its activity to the pro-inflammatory CRTH2/DP2 receptor. This opens up exciting possibilities for the design of novel therapeutic agents targeting allergic and inflammatory diseases. The synthetic strategies and biological understanding outlined in this guide provide a solid foundation for the discovery and development of new this compound analogs.

Future research in this area should focus on the systematic synthesis and evaluation of a library of analogs with diverse modifications to the α- and ω-chains to build a comprehensive structure-activity relationship. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties for further preclinical and clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways will be critical for advancing this promising class of molecules from the laboratory to potential clinical applications.

References

- 1. Stereochemistry-activity studies in 6-keto-prostaglandin-E1 (6-keto-PGE1) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures of prostaglandin D(2) 11-ketoreductase (AKR1C3) in complex with the nonsteroidal anti-inflammatory drugs flufenamic acid and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of 11-keto Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-keto Fluprostenol is a synthetic prostaglandin analog with a unique pharmacological profile suggesting dual activity at prostanoid receptors. As the oxidized metabolite of fluprostenol, a potent prostaglandin F2α (PGF2α) analog, it is implicated in diverse physiological processes. This technical guide provides a comprehensive overview of the known physiological effects of this compound, detailing its interactions with the CRTH2/DP2 and FP receptors, the associated signaling pathways, and relevant experimental methodologies for its investigation. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the current understanding of its parent compound and related ligands to provide a framework for future research and drug development.

Introduction

This compound is a structural analog of prostaglandin D2 (PGD2) and is derived from the oxidation of fluprostenol[1]. Fluprostenol is a well-characterized and potent agonist of the prostaglandin F (FP) receptor[1]. The introduction of a keto group at the C-11 position modifies the compound's receptor activity, leading to moderate binding affinity for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor[2]. It is reported to have essentially no activity at the DP1 receptor. This dual receptor interaction profile suggests that this compound may elicit a complex range of physiological responses, distinct from its parent compound.

This guide will explore the physiological effects stemming from the activation of the CRTH2/DP2 and FP receptors, providing a basis for understanding the potential therapeutic applications and biological roles of this compound.

Receptor Binding and Potency

Table 1: Receptor Binding Affinity and Functional Potency of Fluprostenol and Related Prostaglandins

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| Fluprostenol | FP | Functional Assay (Adipose Differentiation Inhibition) | IC50 | 3 - 10 x 10⁻¹¹ M | |

| PGF2α | FP | Functional Assay (Adipose Differentiation Inhibition) | IC50 | 10⁻⁸ M | |

| PGD2 | CRTH2/DP2 | Radioligand Binding | Ki | Moderate (compared to PGD2) |

Signaling Pathways

This compound is predicted to initiate signaling cascades through two distinct G-protein coupled receptors: the CRTH2/DP2 receptor, which typically couples to Gαi, and the FP receptor, which couples to Gαq/11.

CRTH2/DP2 Receptor Signaling

Activation of the CRTH2/DP2 receptor by an agonist like this compound is expected to initiate a Gαi-mediated signaling cascade. This pathway generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

Caption: CRTH2/DP2 Receptor Signaling Pathway.

FP Receptor Signaling

As a metabolite of the potent FP receptor agonist fluprostenol, this compound may retain some activity at this receptor. The FP receptor is coupled to Gαq/11 proteins. Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Caption: Prostaglandin FP Receptor Signaling Pathway.

Physiological Effects

The physiological effects of this compound are predicted to be a composite of its actions on CRTH2/DP2 and potentially FP receptors.

Effects Mediated by CRTH2/DP2 Receptor Activation

The CRTH2/DP2 receptor is primarily expressed on cells of the innate and adaptive immune systems, including T helper 2 (Th2) cells, eosinophils, and basophils. Its activation is strongly associated with type 2 inflammatory responses.

-

Chemotaxis: Activation of CRTH2/DP2 is a potent chemoattractant for eosinophils and Th2 lymphocytes, promoting their recruitment to sites of inflammation.

-

Cellular Activation: PGD2 and its metabolites, acting through CRTH2/DP2, can induce the degranulation of eosinophils and basophils, releasing pro-inflammatory mediators.

-

Cytokine Release: CRTH2/DP2 activation on Th2 cells can stimulate the production of type 2 cytokines such as IL-4, IL-5, and IL-13, which are key drivers of allergic inflammation.

Effects Mediated by FP Receptor Activation

The FP receptor is widely distributed and mediates a range of physiological functions.

-

Intraocular Pressure Reduction: FP receptor agonists are a first-line treatment for glaucoma, as they increase the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.

-

Smooth Muscle Contraction: Activation of FP receptors causes contraction of smooth muscle in various tissues, including the uterus and blood vessels.

-

Luteolysis: In the female reproductive cycle, PGF2α acting on FP receptors is the primary signal for the regression of the corpus luteum.

-

Adipose Differentiation: FP receptor agonists have been shown to be potent inhibitors of adipocyte precursor differentiation.

A study on the related compound, 15-keto fluprostenol isopropyl ester, demonstrated its efficacy in promoting eyelash growth, a known effect of some prostaglandin F2α analogs, suggesting that keto-fluprostenol derivatives may retain activity relevant to FP receptor-mediated processes.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of prostaglandin analogs like this compound.

CRTH2/DP2 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CRTH2/DP2 receptor.

Objective: To quantify the affinity of this compound for the CRTH2/DP2 receptor.

Materials:

-

Membrane preparations from cells expressing the human CRTH2/DP2 receptor.

-

Radioligand (e.g., [³H]-PGD2).

-

Test compound (this compound).

-

Non-specific binding control (e.g., high concentration of unlabeled PGD2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition curves.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq- or Gi-coupled receptors that signal through calcium.

Objective: To determine the potency (EC50) of this compound in inducing intracellular calcium mobilization via the CRTH2/DP2 and/or FP receptors.

Materials:

-

Cells expressing the human CRTH2/DP2 or FP receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (this compound).

-

Positive control agonist (e.g., PGD2 for CRTH2, PGF2α for FP).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add varying concentrations of the test compound and monitor the change in fluorescence over time.

-

The peak fluorescence intensity is used to determine the response.

-

Generate a dose-response curve and calculate the EC50 value (concentration of the compound that produces 50% of the maximal response).

Caption: Experimental workflow for a calcium mobilization assay.

Conclusion

This compound presents an intriguing pharmacological profile with potential for dual agonism at the CRTH2/DP2 and FP receptors. Its activity at the CRTH2/DP2 receptor suggests a role in modulating type 2 inflammatory and allergic responses, while any retained activity at the FP receptor could influence a wide range of physiological processes, including intraocular pressure and smooth muscle tone. The lack of specific quantitative data for this compound highlights a critical gap in the understanding of this compound. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate its receptor binding affinities, functional potencies, and overall physiological effects. Such studies will be instrumental in determining the therapeutic potential of this compound and its relevance to drug development programs targeting prostaglandin-mediated pathways.

References

Methodological & Application

Application Notes and Protocols for 11-keto Fluprostenol In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction